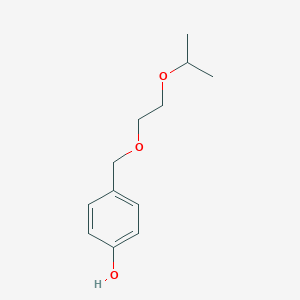

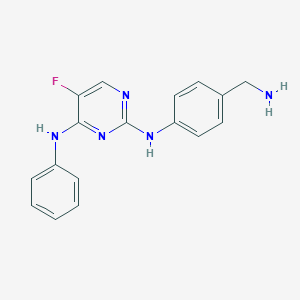

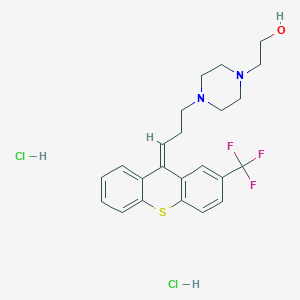

4-((2-Isopropoxyethoxy)methyl)phenol

Übersicht

Beschreibung

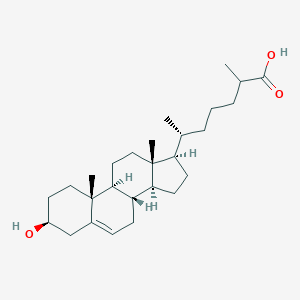

Verbindungsname: Mifepriston (auch bekannt unter seinem Entwicklungscode RU-486).

Funktion: Mifepriston wird hauptsächlich in Kombination mit Misoprostol zur medikamentösen Abtreibung während der Schwangerschaft und zur Behandlung einer frühen Fehlgeburt eingesetzt.

Wissenschaftliche Forschungsanwendungen

Chemie: Mifepriston dient als wertvolles Werkzeug in der chemischen Forschung im Zusammenhang mit Hormonrezeptoren und Steroidchemie.

Biologie: Es hilft beim Studium von Progesteronrezeptoren und ihrer Rolle in zellulären Prozessen.

Medizin: Neben der Abtreibung wird Mifepriston zur Behandlung von Erkrankungen wie Cushing-Syndrom und Endometriose erforscht.

Industrie: Seine Anwendungen erstrecken sich auf die pharmazeutische Entwicklung und Medikamentenforschung.

Wirkmechanismus

Ziel: Mifepriston blockiert Progesteronrezeptoren.

Effekte: Es bewirkt eine Zervixdilatation, Uteruskontraktion und Ablösung des Embryos von der Gebärmutterschleimhaut, was zu einer Abtreibung führt.

Wirkmechanismus

Target of Action

The primary target of 4-((2-Isopropoxyethoxy)methyl)phenol is the synthesis of Bisoprolol Fumarate , an important beta-blocker agent . This compound plays a crucial role in the industrial manufacturing of Bisoprolol Fumarate .

Mode of Action

The synthesis of this compound is influenced by three main parameters: the molar ratio of 2-isopropoxy ethanol/4-hydroxybenzyl alcohol, reaction time, and temperature . The compound is obtained through the etherification reaction of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol .

Biochemical Pathways

The biochemical pathway involved in the synthesis of this compound is the etherification of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol . This reaction is a key step in the synthesis of Bisoprolol, a beta-adrenoreceptor blocking drug .

Pharmacokinetics

As an intermediate in the synthesis of bisoprolol, its bioavailability would be determined by the pharmacokinetic properties of the final product, bisoprolol .

Result of Action

The result of the action of this compound is the production of Bisoprolol, a beta-adrenoreceptor blocking drug . Bisoprolol is indicated for therapeutic use for the control of arterial hypertension, the management of ischaemic heart disease, the control of some forms of cardiac arrhythmias, and in the adjunctive management of hyperthyroidism .

Action Environment

The synthesis of this compound is influenced by environmental factors such as the molar ratio of the reactants, reaction time, and temperature . Optimum reaction conditions are established through experimental factorial design .

Vorbereitungsmethoden

Synthesewege: Mifepriston kann durch mehrere chemische Schritte synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Modifikation einer Steroidverbindung.

Reaktionsbedingungen: Die spezifischen Reaktionsbedingungen variieren, umfassen aber typischerweise funktionelle Gruppenumwandlungen wie Oxidation und Reduktion.

Industrielle Produktion: Mifepriston wird von Pharmaunternehmen weltweit unter verschiedenen Markennamen (z. B. Mifegyne, Mifeprex) für medizinische Zwecke hergestellt.

Analyse Chemischer Reaktionen

Reaktionen: Mifepriston unterliegt verschiedenen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien: Reagenzien wie starke Säuren, Basen und Oxidationsmittel werden bei seiner Synthese verwendet.

Hauptprodukte: Die gebildeten Hauptprodukte umfassen modifizierte Steroidderivate mit veränderten hormonellen Wirkungen.

Vergleich Mit ähnlichen Verbindungen

Einzigartigkeit: Die einzigartigen antiprogestativen Eigenschaften von Mifepriston unterscheiden es von anderen Verbindungen.

Ähnliche Verbindungen: Während Mifepriston herausragt, gehören zu den anderen Antiprogestativen Ulipristalacetat und Levonorgestrel.

Eigenschaften

IUPAC Name |

4-(2-propan-2-yloxyethoxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-10(2)15-8-7-14-9-11-3-5-12(13)6-4-11/h3-6,10,13H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQLWWCGQXEAJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCOCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436898 | |

| Record name | 4-({2-[(Propan-2-yl)oxy]ethoxy}methyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177034-57-0 | |

| Record name | 4-[[2-(1-Methylethoxy)ethoxy]methyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177034-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((2-Isopropoxyethoxy)methyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177034570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-({2-[(Propan-2-yl)oxy]ethoxy}methyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 4-[[2-(1-methylethoxy)ethoxy]methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-((2-ISOPROPOXYETHOXY)METHYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NSD8NPN3DF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the optimal reaction conditions for synthesizing 4-((2-Isopropoxyethoxy)methyl)phenol?

A1: Research suggests that the synthesis of this compound, achieved by reacting 4-hydroxybenzyl alcohol with 2-isopropoxyethanol, is significantly influenced by three main factors: the molar ratio of the reactants, reaction time, and temperature []. To maximize the yield, mathematical modeling based on experimental design was employed. This approach identified the optimal values for each parameter, leading to the most efficient production of this compound [].

Q2: Are there alternative methods for synthesizing this compound beyond traditional methods?

A2: Yes, research highlights an improved synthesis method for this compound using activated silica as a catalyst []. This method offers potential advantages in terms of yield, purity, and environmental impact compared to conventional methods. Additionally, another study demonstrated the successful synthesis of this compound with high purity and yield by utilizing Amberlyst 15 as a catalyst in the reaction between 4-hydroxybenzyl alcohol and 2-isopropoxyethanol [].

Q3: What are the key applications of this compound?

A3: this compound serves as a crucial intermediate in various organic syntheses []. Most notably, it is a key building block in the production of 1-[4-[2-(1-methylethoxy)ethoxymethyl]phenoxy]-3-(1-methylethylamino)propan-2-ol, commonly known as bisoprolol, and its pharmaceutically acceptable salts [, ]. Bisoprolol is a widely used beta-blocker medication.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B23744.png)

![2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate](/img/structure/B23793.png)

![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate](/img/structure/B23794.png)